Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt
Description
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt (hereafter referred to by its IUPAC name) is a sulfosuccinate ester sodium salt. The 2-ethylhexyl group introduces branching, while the methyl ester provides a shorter alkyl chain, influencing solubility and surfactant behavior. Such compounds are typically used in industrial applications, including emulsifiers, detergents, and textile processing aids .
Properties
CAS No. |
83930-07-8 |
|---|---|
Molecular Formula |
C13H23NaO7S |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
sodium;1-(2-ethylhexoxy)-4-methoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-13(15)11(21(16,17)18)8-12(14)19-3;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
NVJXGQZLLBWZJU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt typically involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes where sulfosuccinic acid and 2-ethylhexanol are reacted in large reactors. The reaction mixture is then neutralized and purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
1.1 Chemical Hydrolysis
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt undergoes hydrolysis under acidic or basic conditions, breaking into two primary products:
-
2-ethylhexanol (a hydrophobic alcohol)
-
Sulfosuccinic acid (a water-soluble sulfonic acid derivative)
This reaction is facilitated by the ester linkages in the compound, which are chemically labile. The sodium salt form enhances solubility, enabling hydrolysis in aqueous systems .
1.2 Enzymatic Hydrolysis
In biological systems, enzymes can catalyze hydrolysis, particularly in environments with esterase activity. Studies indicate that the compound’s ester bonds are susceptible to enzymatic cleavage, mirroring chemical hydrolysis pathways .
| Hydrolysis Parameter | Chemical Hydrolysis | Enzymatic Hydrolysis |
|---|---|---|
| Catalyst | Acid/base | Enzymes (e.g., esterases) |
| Products | 2-ethylhexanol + sulfosuccinic acid | Same as above |
| Conditions | pH-dependent | Biological systems (e.g., gastrointestinal tract) |
Other Reactions
3.1 Surfactant Interactions
As a dialkyl sulfosuccinate , the compound exhibits strong surfactant properties, interacting with biological membranes and proteins. While not a direct chemical reaction, its amphiphilic structure enables solubilization of hydrophobic compounds in aqueous systems, a key mechanism in pharmaceutical formulations .
3.2 Degradation in Environmental Systems
In environmental contexts, the compound is readily biodegradable under certain conditions. For example, in activated sludge tests, 66.4% degradation occurred within 28 days, though persistence may vary depending on the ester’s alcohol moiety .
Research Findings
-
Hydrolysis Products : Confirmatory studies identify 2-ethylhexanol and sulfosuccinic acid as primary degradation products .
-
Toxicological Implications : While acute toxicity is low, high doses in animal studies showed reproductive and developmental effects, potentially linked to metabolite interactions .
-
Environmental Fate : The compound’s biodegradability reduces its environmental persistence compared to structurally similar esters with different alcohol chains .
Comparative Analysis of Structural Variants
Scientific Research Applications
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds. This is achieved by the compound’s ability to align at the interface of water and oil, thereby stabilizing emulsions .
Comparison with Similar Compounds
Comparison with Similar Sulfosuccinate Esters
Structural and Functional Group Variations
The compound’s performance is influenced by the alkyl chain length, branching, and substitution patterns. Below is a comparison with structurally analogous sulfosuccinate esters:
Table 1: Key Properties of Selected Sulfosuccinate Sodium Salts
Physicochemical and Performance Differences
Solubility :
- The target compound’s methyl ester likely enhances water solubility compared to longer-chain analogs like the tetradecyl ester (13192-13-7) . However, the branched 2-ethylhexyl group may reduce solubility relative to linear-chain compounds such as dihexyl sulfosuccinate (3006-15-3) .
- Ethoxylated derivatives (e.g., 40754-59-4) exhibit significantly higher solubility due to polyethylene glycol (PEG) moieties .
Surfactant Efficiency :
- Branched chains (e.g., 2-ethylhexyl) lower the critical micelle concentration (CMC) compared to linear chains, improving surface activity at lower concentrations .
- Long-chain esters (e.g., tetradecyl) provide superior hydrophobicity, making them suitable for lubricants but less effective in aqueous formulations .
Applications :
- The target compound’s balanced hydrophile-lipophile balance (HLB) from mixed ester groups may suit niche applications like textile pretreatment, where moderate solubility and emulsification are required .
- Dioctyl sulfosuccinate (1639-66-3) is widely used in pharmaceuticals (e.g., laxatives) due to its safety profile and low irritation .
Research Findings and Trends
- Synthesis Innovations: Recent studies highlight the use of branched esters to tailor surfactant properties. For example, 2-ethylhexyl groups improve thermal stability in industrial applications .
- Environmental Impact : Linear-chain sulfosuccinates (e.g., dihexyl) are prioritized in "green" formulations due to faster degradation, while branched analogs require further ecotoxicological assessment .
Biological Activity
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt, commonly referred to as Docusate Sodium, is a compound with significant biological activity primarily attributed to its surfactant properties. This article explores its biological functions, mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H23NaO7S
- Molecular Weight : Approximately 346.37 g/mol
- CAS Number : 83930-07-8
The compound features a sulfonate group and a long hydrocarbon chain, contributing to its amphiphilic nature, which is crucial for its role as a surfactant in various formulations.
Mechanisms of Biological Activity
This compound exhibits biological activity through several mechanisms:
- Surfactant Properties : It reduces surface tension in aqueous solutions, facilitating the emulsification of oils and other hydrophobic substances. This property is essential in pharmaceutical formulations and personal care products .
- Cell Membrane Interaction : Studies indicate that the compound can interact with cell membranes, potentially altering permeability and influencing cellular processes. This interaction is particularly relevant in drug delivery systems where enhanced solubility and bioavailability are desired.
- Laxative Effects : As a laxative agent, it promotes the absorption of water and lipids into the stool, aiding in the treatment of constipation.
Applications
The primary applications of this compound include:
- Pharmaceuticals : Used as an emulsifying agent and laxative.
- Personal Care Products : Acts as a surfactant to improve product stability and performance .
- Industrial Uses : Employed in various formulations requiring enhanced solubility and stability.
Study on Surfactant Efficacy
A study evaluated the surfactant efficacy of Docusate Sodium in reducing surface tension in gastrointestinal fluids. Results indicated a significant decrease in surface tension, enhancing the emulsification of dietary fats and improving nutrient absorption in animal models .
Toxicological Assessment
A comprehensive toxicological assessment was conducted on rats to evaluate the safety profile of this compound. The study reported a No Observed Adverse Effect Level (NOAEL) of 730 mg/kg body weight per day over a 90-day period. No significant adverse effects were noted at this dosage level .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Applications | Toxicity (NOAEL) |
|---|---|---|---|
| Docusate Sodium | Surfactant; Laxative | Pharmaceuticals; Personal Care | 730 mg/kg bw/day |
| Dioctyl Sulfosuccinate | Surfactant; Laxative | Pharmaceuticals | Not specified |
| Succinic Acid Sulfo Esters | Emulsifying Agent | Industrial Chemicals | Not specified |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use solid-phase extraction (SPE) followed by HPLC-MS/MS with a mobile phase optimized for sulfonated esters. For example, a methanol-buffer system (e.g., sodium 1-octanesulfonate buffer at pH 4.6) can enhance separation efficiency . Isotope-labeled internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects, as demonstrated in oxidative stress biomarker analysis .
Q. How can researchers optimize synthesis routes to improve yield and purity?
- Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). For esterification reactions, monitor intermediates via FTIR (to track sulfonic acid group conversion) and NMR (to confirm ester bond formation). Purity can be validated using ion chromatography to quantify residual sodium counterions .
Q. What stability studies are critical for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to detect degradation products (e.g., free sulfonic acid or hydrolyzed esters). Buffer solutions containing sodium acetate (pH 4.6) can mimic physiological conditions relevant to in vitro studies .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s interactions with biological membranes?
- Methodological Answer : Perform molecular dynamics simulations using force fields parameterized for sulfonated surfactants (e.g., CHARMM or OPLS-AA). Focus on the compound’s critical micelle concentration (CMC) and its ability to disrupt lipid bilayers. Validate predictions experimentally via fluorescence quenching assays with pyrene probes to measure CMC .
Q. How to resolve contradictions in reported solubility data across studies?
- Methodological Answer : Design a systematic solubility study using standardized solvents (e.g., water, DMSO, methanol) and controlled ionic strength. Apply Hansen solubility parameters to correlate solubility with solvent polarity. Conflicting data may arise from impurities (e.g., residual 2-ethylhexanol); thus, purity must be confirmed via HPLC-ELSD .
Q. What experimental strategies can elucidate the compound’s role in oxidative stress pathways?
- Methodological Answer : Combine in vitro cell cultures (e.g., HepG2 cells) with untargeted metabolomics . Use SPE-HRMS to profile metabolites and quantify oxidative stress markers (e.g., 8-isoprostaglandin F2α). Dose-response studies should include negative controls (e.g., sodium sulfate) to distinguish sulfonate-specific effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
